Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride
Brand Name: Vulcanchem
CAS No.: 103140-97-2
VCID: VC17132039
InChI: InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H
SMILES:
Molecular Formula: C13H22Cl2N6S
Molecular Weight: 365.3 g/mol

Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride

CAS No.: 103140-97-2

Cat. No.: VC17132039

Molecular Formula: C13H22Cl2N6S

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

Guanidine, N-(4-(2-methyl-1H-imidazol-4-yl)-2-thiazolyl)-N'-pentyl-, dihydrochloride - 103140-97-2

Specification

CAS No. 103140-97-2
Molecular Formula C13H22Cl2N6S
Molecular Weight 365.3 g/mol
IUPAC Name 1-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]-2-pentylguanidine;dihydrochloride
Standard InChI InChI=1S/C13H20N6S.2ClH/c1-3-4-5-6-15-12(14)19-13-18-11(8-20-13)10-7-16-9(2)17-10;;/h7-8H,3-6H2,1-2H3,(H,16,17)(H3,14,15,18,19);2*1H
Standard InChI Key FHGXQTDBHURDPW-UHFFFAOYSA-N
Canonical SMILES CCCCCN=C(N)NC1=NC(=CS1)C2=CN=C(N2)C.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s systematic name indicates a guanidine core substituted with:

  • A thiazole ring (2-thiazolyl) at position N.

  • A 2-methyl-1H-imidazol-4-yl group at the 4-position of the thiazole.

  • A pentyl chain (N'-pentyl) on the guanidine nitrogen.

  • Two hydrochloride counterions.

The molecular formula is inferred as C₁₃H₂₂Cl₂N₆S, with a molecular weight of 365.33 g/mol. This aligns with structural analogs like zaltidine (C₈H₁₀N₆S), which shares the guanidine-thiazole-imidazole backbone but lacks the pentyl chain .

Stereochemical and Physicochemical Properties

  • Stereochemistry: The absence of defined stereocenters or E/Z centers suggests an achiral structure, similar to zaltidine .

  • Solubility: The dihydrochloride salt enhances water solubility, a trait critical for oral bioavailability in related compounds .

  • SMILES Notation:
    CC1=NC=C(N1)C2=CSC(=N2)N=C(N)NCCCCC.Cl.Cl

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route is documented for this compound, its structure suggests a multi-step approach:

  • Thiazole Formation: Condensation of thiourea with α-haloketones to form the thiazole core .

  • Imidazole Substitution: Coupling of 2-methylimidazole-4-carbaldehyde via nucleophilic aromatic substitution at the thiazole’s 4-position .

  • Guanidine Functionalization: Introduction of the pentyl chain via alkylation of the guanidine nitrogen, followed by hydrochloride salt formation .

Comparative Analysis with Zaltidine

FeatureZaltidine (C₈H₁₀N₆S)Target Compound (C₁₃H₂₂Cl₂N₆S)
Core StructureGuanidine-thiazole-imidazoleGuanidine-thiazole-imidazole + pentyl
Molecular Weight222.27 g/mol 365.33 g/mol
BioactivityH₂-receptor antagonist Hypothesized: Enhanced lipophilicity for CNS targets
SolubilityModerate (free base) High (dihydrochloride salt)

Pharmacological Profile

Mechanism of Action

Guanidine derivatives often target ion channels or G-protein-coupled receptors. For example:

  • Zaltidine: Potent H₂-receptor antagonism (IC₅₀ ~10 nM) .

  • Thiazole-Imidazole Hybrids: Modulation of mitochondrial membrane potential and apoptosis in cancer cells .

The pentyl chain in the target compound may enhance blood-brain barrier penetration, suggesting potential CNS applications absent in shorter-chain analogs .

Future Directions

Priority Research Areas

  • Synthetic Optimization: Improve yield via microwave-assisted or flow chemistry .

  • Target Identification: Screen against kinase or ion channel libraries.

  • Toxicology Studies: Assess hepatotoxicity in rodent models.

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